molecular formula C8H7N3 B096726 2-(1H-imidazol-5-yl)pyridine CAS No. 16576-78-6

2-(1H-imidazol-5-yl)pyridine

Cat. No. B096726
CAS RN: 16576-78-6
M. Wt: 145.16 g/mol
InChI Key: AHHQCRZKQHDXIY-UHFFFAOYSA-N
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Description

2-(1H-imidazol-5-yl)pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds featuring a fused imidazole and pyridine ring system. These compounds have garnered significant interest in the field of medicinal chemistry due to their biological activity and potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of extensive research. A variety of methods have been developed, including C-H functionalization strategies that aim to form C-S bonds under mild reaction conditions, which are crucial for pharmaceutical applications . Additionally, a metal-free, three-component reaction has been established for the construction of imidazo[1,2-a]pyridines, facilitating the formation of C-N, C-O, and C-S bonds from readily available substrates . Strategies for the synthesis of these compounds have evolved to include carbene transformations and C-H functionalizations to maximize atom economy and functional group diversity .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines has been studied using various spectroscopic and theoretical methods. For instance, the structural and vibrational properties of imidazo[4,5-c]pyridine, a related structural unit, have been analyzed through XRD, IR, Raman studies, and DFT calculations, providing insights into the stability and unique vibrational modes of the imidazopyridine skeleton .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines participate in a range of chemical reactions. For example, they have been used in the synthesis of polycyclic analogs through oxidative intramolecular C–H amination, demonstrating their versatility in forming complex structures with interesting optical properties . Furthermore, imidazo[1,5-a]pyridine carbenes have been employed in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans, showcasing their utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. These compounds exhibit strong UV absorption and fluorescence, which can be tuned by the introduction of various substituents. The optical properties of a library of π-expanded imidazo[1,2-a]pyridines have been characterized, revealing their potential for applications that require UV radiation absorption and fluorescence . Additionally, the electronic character of imidazo[1,5-a]pyridin-3-ylidenes, a type of N-heterocyclic carbene derived from imidazo[1,2-a]pyridines, has been evaluated, indicating strong π-accepting properties that are useful in catalysis .

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
    • It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Antihypertensive Potential

    • Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid and evaluated for antihypertensive potential in rats .
  • DNA-binding Properties

    • Mixed ligand Cu (II) complexes [Cu (BBP) (L)H 2 O]SO 4 (where L = 2,2′ bipyridine (bpy), and ethylene diamine (en)), have been prepared, and DNA-binding properties proved by absorption spectroscopy, fluorescence spectroscopy, viscosity measurements and thermal denaturation methods .
  • Antibacterial and Antifungal Activities

    • Imidazole derivatives possess a wide spectrum of biological activities such as antibacterial and antifungal activities . They are key components to functional molecules that are used in a variety of everyday applications .
  • Anticancer and Antitumor Activities

    • Imidazole-based compounds have been found to have anticancer and antitumor properties . They make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .
  • Anti-Inflammatory and Antidiabetic Activities

    • Imidazole-based compounds also show anti-inflammatory and antidiabetic activities . They are part of the therapeutic arsenal for these conditions .
  • Antiparasitic and Antituberculosis Activities

    • Imidazole-based compounds have been found to have antiparasitic and antituberculosis properties . They are part of the therapeutic arsenal for these conditions .
  • Antioxidant and Antimalarial Activities

    • Imidazole-based compounds also show antioxidant and antimalarial activities . They are used in the treatment of these conditions .
  • Antidepressant Activities

    • Imidazole-based compounds have been found to have antidepressant properties . They are used in the treatment of depression .
  • Spin Crossover in Iron(II) Complexes

    • Novel iron(II) coordination compounds containing a ligand 2,6-bis(1H-imidazol-2-yl)pyridine (L), such as [FeL2]SO4·0.5H2O, [FeL2]Br2·H2O, FeL22, [FeL2]B10H10∙H2O, [FeL2]B12H12∙1.5H2O, have been synthesized and studied . These complexes exhibit a high-temperature spin crossover .
  • Luminescent Scaffolds

    • Imidazo[1,5-a]pyridine derivatives are useful, luminescent and versatile scaffolds for different applications .

Future Directions

Imidazole derivatives, such as 2-(1H-imidazol-5-yl)pyridine, have been recognized for their broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research may focus on exploring these properties further and developing new synthesis methods .

properties

IUPAC Name

2-(1H-imidazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHQCRZKQHDXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-5-yl)pyridine

CAS RN

16576-78-6
Record name 2-(1H-imidazol-4-yl)pyridine
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